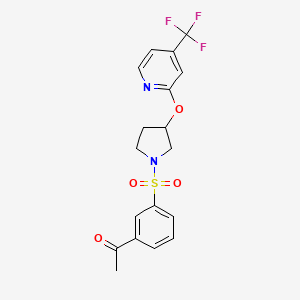

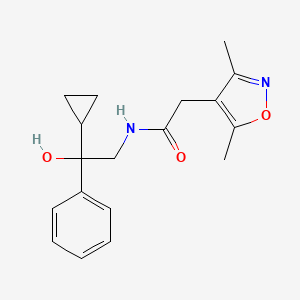

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, also known as CP-532,903, is a novel compound that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Silylation and Structural Analysis

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds are hydrolyzed to form silanols, which react with alcohols to transform into silanes, indicating potential applications in the synthesis of organosilicon compounds with unique structural and possibly electronic properties (Lazareva et al., 2017).

Synthesis and Structural Characterization

N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to the creation of silylated derivatives. These compounds, analyzed by NMR and X-ray crystallography, offer insights into the manipulation of hydroxyl groups in aromatic compounds, which could be relevant for the development of new materials or chemical intermediates (Nikonov et al., 2016).

Radiosynthesis for Metabolism Studies

Radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners, enabling the study of their metabolism and mode of action. This research highlights the importance of radiolabeled compounds in understanding the environmental fate and biochemical interactions of potentially related structures (Latli & Casida, 1995).

Novel FLAP Inhibitor Labeling

The synthesis of a five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, demonstrates the utility of isotopic labeling in pharmacokinetics and drug development research. Such studies could inform the development of new therapeutics based on the manipulation of acetamide structures (Latli et al., 2015).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435, exemplifies the potential of enzymatic catalysis in the synthesis of key intermediates for natural product synthesis. This process optimization and mechanistic study offer a pathway to environmentally friendly and selective synthesis methods (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-16(13(2)23-20-12)10-17(21)19-11-18(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,15,22H,8-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAORTVVUDBEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2420919.png)

![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)

![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)

![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)